molecular formula C10H13BrO B1279667 4-Bromo-3-isopropylanisole CAS No. 34881-45-3

4-Bromo-3-isopropylanisole

Cat. No. B1279667
CAS RN: 34881-45-3
M. Wt: 229.11 g/mol
InChI Key: ITADIVACIVJFJF-UHFFFAOYSA-N
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Description

4-Bromo-3-isopropylanisole is a compound that is closely related to various brominated aromatic compounds which have been studied for their chemical properties and reactivity. Although the specific compound this compound is not directly mentioned in the provided papers, insights can be drawn from the synthesis and characterization of similar brominated compounds. For instance, 2,6-dialkyl-4-bromoaniline derivatives have been synthesized and characterized, indicating the reactivity of brominated aromatic compounds with alkyl groups in positions that may influence their chemical behavior .

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve direct halogenation, as seen in the synthesis of 2,6-dimethyl-4-bromoaniline and 2,6-diisopropyl-4-bromoaniline, where the reaction with liquid bromine was controlled to achieve yields of 67% and 64%, respectively . Similarly, the development of 2-isocyanopyridines as convertible isocyanides for multicomponent chemistry, with 2-bromo-6-isocyanopyridine being identified as an optimal reagent, demonstrates the synthetic utility of brominated compounds in complex chemical syntheses .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, as evidenced by the structural studies on 8-bromo-2',3'-O-isopropylideneadenosine, which revealed two forms with different conformations and hydrogen bonding patterns . This suggests that the molecular structure of this compound could also exhibit conformational isomerism and potentially engage in intramolecular interactions that affect its reactivity and physical properties.

Chemical Reactions Analysis

Brominated aromatic compounds participate in a variety of chemical reactions. For example, 4-Bromo-N,N-dialkylanilines react with bromine to form isolable 1:1 addition compounds, which can further react in polar solvents to yield substitution and dealkylation products . This indicates that this compound may also undergo similar addition reactions with bromine and potentially lead to a range of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure and substituents. The self-condensation of 4-bromopyridine to form a water-soluble, conjugated polymer suggests that brominated compounds can have significant solubility in water and may form polymers under certain conditions . The detailed spectroscopic analysis of such compounds provides insights into their structural complexity and the types of sub-units present . These findings can be extrapolated to suggest that this compound may also exhibit unique physical and chemical properties that could be elucidated through spectroscopic techniques.

Scientific Research Applications

Polymer Processing Additive

4-Bromoanisole, a variant closely related to 4-Bromo-3-isopropylanisole, is a versatile processing additive in the field of organic photovoltaic devices. It is particularly useful in controlling phase separation and enhancing phase purity in polymer-polymer blends. These blends, which include P3HT as a donor material, are crucial in the development of efficient organic solar cells. The additive facilitates the aggregation of P3HT, thus optimizing the morphology for both initially mixed and demixed blends (Xueliang Liu et al., 2012).

Synthesis of Heat and Pressure-Sensitive Dyes

4-Bromo-3-methylanisole, another variant, is a key precursor in synthesizing black fluorane dye, an essential component for manufacturing thermal papers. A continuous, homogeneous bromination technology in a modular microreaction system has been developed to produce 4-bromo-3-methylanisole through high-selective mono-bromination, offering a superior alternative to traditional industrial batch processes (Pei Xie et al., 2020).

Catalytic Applications

Research indicates that 4-Isopropyl-phenol and -anisole, compounds closely related to this compound, play a role in electrophilic aromatic substitutions. These compounds are nitrated at or near the encounter rate, demonstrating their potential utility in various synthetic and catalytic processes (A. Manglik et al., 1980).

Biocatalysis and Chemoenzymatic Synthesis

This compound-related compounds have been employed in chemoenzymatic synthesis processes. For instance, 4-bromocinnamic acid and 4-bromophenylpyruvic acid, through a combination of enzymatic and chemical steps, have been used to synthesize non-natural amino acid derivatives. These processes demonstrate the compound's utility in producing biologically relevant molecules under mild conditions (Syed T. Ahmed et al., 2015).

Pharmaceutical Intermediate Synthesis

This compound derivatives have been used in the synthesis of key pharmaceutical intermediates. For example, 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a crucial intermediate in the synthesis of the anti-HCV drug simeprevir, demonstrates the compound's significance in developing complex medicinal molecules (An Chenhon, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using personal protective equipment .

properties

IUPAC Name

1-bromo-4-methoxy-2-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITADIVACIVJFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471757
Record name 1-Bromo-2-isopropyl-4-methoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34881-45-3
Record name 1-Bromo-4-methoxy-2-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34881-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-isopropyl-4-methoxy-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-isopropyl-3-methoxy-benzene (Intermediate 142, 3.50 g, 23.3 mmols), molecular sieves, and silica gel in 150 mL CCl4 was treated with N-bromosuccinimide (4.98 g, 28.0 mmols) at 35° C. for 18 hours. An additional portion of N-bromosuccinimide (830.0 mg, 4.46 mmols) was added and stirring continued for 6 hours. The mixture was cooled to room temperature, H2O was added, and the mixture was filtered to remove the solids. The mixture was extracted with E2O and the combined organic layers were washed with 10% aqueous HCl, H2O, saturated aqueous NaHCO3, and saturated NaCl before being dried (MgSO4) and concentrated under reduced pressure. Column chromatography (2.5% EtOAc—hexanes) afforded 4.34 g (81%) of the title compound as a pale-yellow oil.
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3.5 g
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150 mL
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4.98 g
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830 mg
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Synthesis routes and methods II

Procedure details

1-Bromo-2-isopropyl-4-methoxy-benzene was prepared in accordance with the procedures of Konishi et. al., Bull. Chem. Soc. Jpn., 1989, 62, 591-593. To a solution of 1-bromo-2-isopropyl-4-methoxy-benzene (4.5 g, 19.7 mmol) was added BuLi (1.6M in hexane, 14.8 mL, 23.7 mmol) at −78° C. The reaction mixture was stirred at −78° C. for 40 min, followed by addition of B(O-iPr)3 dropwise. The resulting mixture was stirred at −78° C. for 2 hours, then warmed to room temperature overnight. The reaction mixture was quenched with HCl (1N) and extracted with diethyl ether three times. The organic phase was washed with water, brine and dried (Na2SO4). Silica gel chromatography (10-30%EtOAc/heptane) provided 2.3 g of 4-methoxy-2-isopropyl-phenylboronic acid.
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4.5 g
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14.8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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